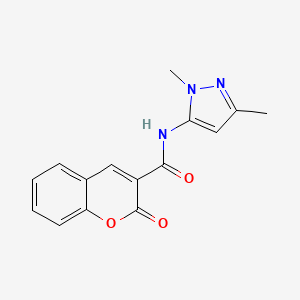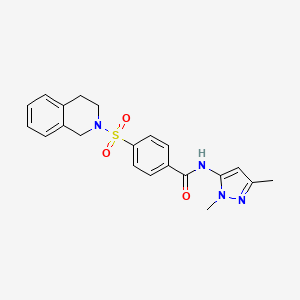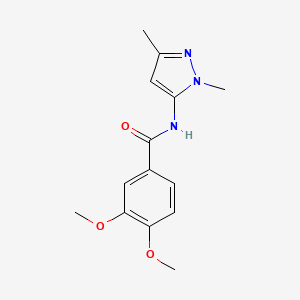
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide (DMPDA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. DMPDA has a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated.
科学的研究の応用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential applications in a variety of scientific fields. It has been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. It has also been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease, as it has been shown to reduce cell death in animal models.
作用機序
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is still being investigated. It is believed that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, this compound may act as an antioxidant, as it has been shown to reduce the production of reactive oxygen species in cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of certain types of cancer cells, and reduce cell death in neurological disorders. Additionally, this compound has been shown to reduce oxidative stress, reduce the production of pro-inflammatory molecules, and reduce the production of reactive oxygen species in cells.
実験室実験の利点と制限
The advantages of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide in lab experiments include its low cost, its ease of synthesis, and its potential applications in a variety of scientific fields. However, there are some limitations to using this compound in lab experiments. For example, it is not yet fully understood how this compound works, so further research is needed to better understand its mechanism of action. Additionally, the effects of this compound on humans have not been fully studied, so further research is needed to better understand its potential risks and benefits.
将来の方向性
There are a variety of potential future directions for the research of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide. For example, further research could be done to better understand its mechanism of action, as well as its potential effects on humans. Additionally, further research could be done to explore its potential applications in other scientific fields, such as its potential to treat neurological disorders. Additionally, further research could be done to explore the potential synergistic effects of this compound with other compounds, as well as its potential to be used in combination therapies. Finally, further research could be done to explore the potential for this compound to be used in drug delivery systems, as well as its potential to be used in the development of novel compounds.
合成法
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is synthesized through a five-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde and 1,3-dimethyl-1H-pyrazol-5-amine to form an intermediate, N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine. The second step involves the reaction of the intermediate with N-chlorosuccinimide in dichloromethane to form N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-yl chloride. The third step involves the reaction of the intermediate with potassium carbonate in dimethylformamide to form N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-yl potassium salt. The fourth step involves the reaction of the intermediate with sodium borohydride in dimethylformamide to form this compound. The final step involves the reaction of the intermediate with acetic anhydride in dimethylformamide to form the desired product, this compound.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-7-13(17(2)16-9)15-14(18)10-5-6-11(19-3)12(8-10)20-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWAZTZVCOSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6529570.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529585.png)
![N-cyclopropyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529592.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)

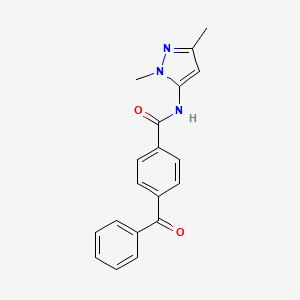

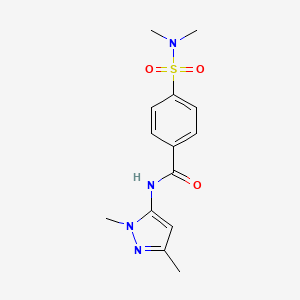
![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529653.png)
